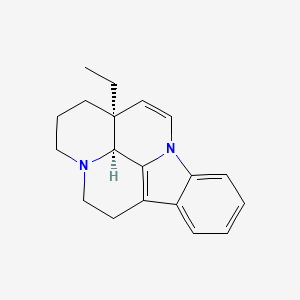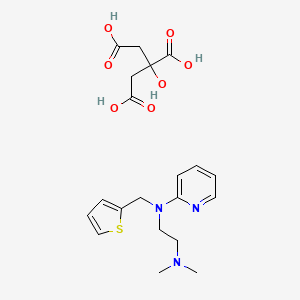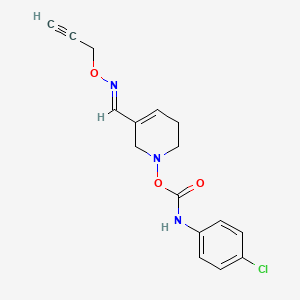
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- is a complex organic compound that features a piperazine ring substituted with benzimidazole and thiophene moieties. Compounds of this nature are often studied for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the thiophene moiety: This step might involve the acylation of the benzimidazole intermediate with a thiophene carboxylic acid derivative using a coupling reagent like EDCI or DCC.
Piperazine ring formation: The final step could involve the reaction of the intermediate with piperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the benzimidazole ring, potentially leading to dihydrobenzimidazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be investigated for its potential therapeutic properties, including antimicrobial, antifungal, or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit a key enzyme or disrupt the integrity of microbial cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Piperazine derivatives: These compounds often exhibit a range of pharmacological activities, including antipsychotic, anthelmintic, and antihistamine properties.
Benzimidazole derivatives: Known for their antimicrobial, antiviral, and anticancer activities.
Thiophene derivatives: Often studied for their electronic properties and potential use in organic electronics.
Uniqueness
The uniqueness of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- lies in its combination of these three pharmacophores, which might confer a unique spectrum of biological activities and potential therapeutic applications.
属性
CAS 编号 |
84806-76-8 |
|---|---|
分子式 |
C16H16N4OS |
分子量 |
312.4 g/mol |
IUPAC 名称 |
[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H16N4OS/c21-16(14-5-2-10-22-14)20-8-6-19(7-9-20)13-4-1-3-12-15(13)18-11-17-12/h1-5,10-11H,6-9H2,(H,17,18) |
InChI 键 |
IELOFCWWYVVUTE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC3=C2N=CN3)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)



![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)






